3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
The compound 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused imidazole-purine core with ketone groups at positions 2 and 3. Key structural features include:
- 1-Methyl group: Enhances metabolic stability by reducing oxidative deamination.
- 3,8-Bis(2-methoxyethyl) substituents: These polar groups likely improve solubility and influence receptor binding kinetics.
- 7,8-Dihydro configuration: The partially saturated ring may confer conformational flexibility, aiding target engagement.
Properties
IUPAC Name |
2,6-bis(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-16-11-10(12(20)19(14(16)21)7-9-23-3)18-5-4-17(6-8-22-2)13(18)15-11/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUSOYPRRQRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available purine derivatives. Key steps may include alkylation, cyclization, and functional group transformations under specific temperature and pressure conditions, often requiring catalysts or protective groups to yield the final product.
Industrial Production Methods: : Industrial production may leverage optimized synthetic routes with scalable reaction conditions. Continuous flow chemistry techniques and automated synthesis could be employed to ensure consistent quality and yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: : This compound may undergo a variety of reactions, including but not limited to:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Removal of oxygen functionalities or addition of hydrogen.
Substitution: : Replacement of one functional group with another.
Cyclization: : Formation of ring structures from linear precursors.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Standard organic solvents like methanol, dichloromethane, and acetonitrile may be employed under controlled temperatures ranging from -78°C to 150°C.
Major Products Formed: : Depending on the specific reactions, products can range from hydroxylated derivatives to completely new heterocyclic frameworks. The exact nature of these products depends heavily on the reaction conditions and the reagents used.
Scientific Research Applications
3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione finds utility in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Potential roles in studying enzyme-substrate interactions and as a mimic of natural purines.
Medicine: : Potential pharmacological applications, particularly in the design of antiviral or anticancer agents given its structural similarity to bioactive purines.
Industry: : Use in materials science for developing new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The compound’s mechanism of action would likely involve its interaction with molecular targets such as nucleic acids or proteins. It may act by inhibiting or mimicking natural substrates of enzymes, thus disrupting normal biological pathways. Specific pathways involved could include DNA/RNA synthesis, cellular respiration, or signal transduction processes.
Comparison with Similar Compounds
Key Research Findings and Implications
- SAR Insights : Substituents at positions 7 and 8 significantly influence target selectivity. Bulky, aromatic groups enhance receptor affinity, while polar groups (e.g., 2-methoxyethyl) may optimize pharmacokinetics .
- Therapeutic Potential: The target compound’s solubility profile positions it as a candidate for oral administration, though in vivo efficacy studies are needed.
- Contradictions : While some analogs show dual 5-HT/PDE activity, others (e.g., ALTA_2) are kinase-selective, underscoring the scaffold’s versatility .
Biological Activity
The compound 3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₃H₁₈N₄O₄
- Molecular Weight: 298.31 g/mol
- IUPAC Name: this compound
This compound features a purine core with methoxyethyl substituents that may influence its solubility and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can inhibit various cancer cell lines. The compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways suggests potential therapeutic applications in oncology.
Case Study: In Vitro Anticancer Activity
A study assessed the anticancer effects of several imidazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC₅₀ values in the low micromolar range against lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells. The following table summarizes the findings:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | A549 Lung | 2.56 |
| MCF-7 Breast | 4.05 | |
| PC-3 Prostate | 14.50 |
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication processes.
- Apoptosis Induction: The activation of apoptotic pathways in cancer cells has been observed upon treatment with imidazole derivatives.
Other Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting that this compound may exhibit:
- Antiviral Activity: Some imidazole derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory properties through modulation of cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
